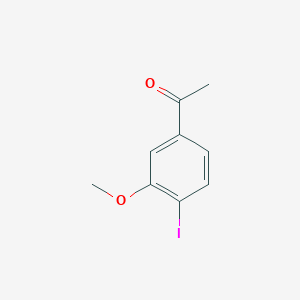![molecular formula C12H14N4 B11748705 [2,2'-Bipyridine]-5,5'-diyldimethanamine](/img/structure/B11748705.png)
[2,2'-Bipyridine]-5,5'-diyldimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridine]-5,5’-diyldimethanamine: is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a methylene bridge at the 5,5’ positions. It is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-5,5’-diyldimethanamine typically involves the coupling of 2,2’-bipyridine with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the methylene bridge.
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-5,5’-diyldimethanamine can undergo oxidation reactions, often resulting in the formation of N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of [2,2’-Bipyridine]-5,5’-diyldimethanamine.
Reduction: Various amine derivatives.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Coordination Chemistry: It forms stable complexes with metals, which are studied for their electronic and structural properties.
Biology:
Biochemical Probes: The metal complexes of [2,2’-Bipyridine]-5,5’-diyldimethanamine are used as probes to study biological systems.
Medicine:
Drug Development: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: It is used in the development of advanced materials, including sensors and electronic devices.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5,5’-diyldimethanamine primarily involves its ability to chelate metal ions. This chelation can alter the electronic properties of the metal center, facilitating various chemical reactions. The compound can also interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
2,2’-Bipyridine: A closely related compound with similar coordination properties but without the methylene bridge.
4,4’-Bipyridine: Another isomer with different coordination behavior due to the position of the nitrogen atoms.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness: [2,2’-Bipyridine]-5,5’-diyldimethanamine is unique due to the presence of the methylene bridge, which enhances its ability to form stable complexes with metal ions. This structural feature also imparts distinct electronic properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
[6-[5-(aminomethyl)pyridin-2-yl]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H14N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6,13-14H2 |
InChI Key |
OHLRPZLVBRXBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)C2=NC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11748627.png)
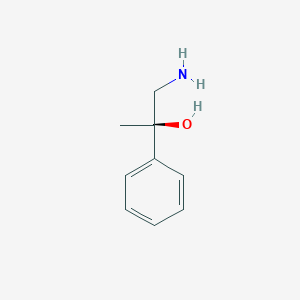
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11748633.png)
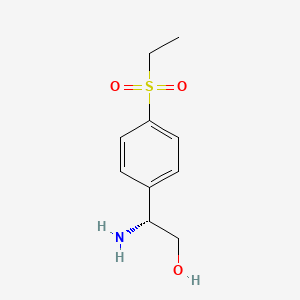
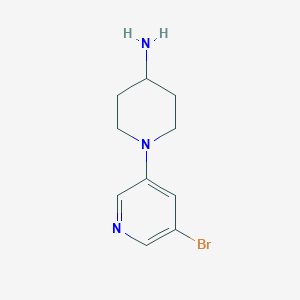
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11748641.png)
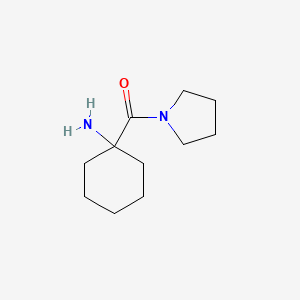
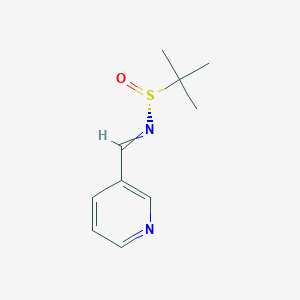
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11748657.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11748666.png)
![[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid](/img/structure/B11748672.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11748685.png)
![1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748707.png)
